![molecular formula C11H8BrNO2 B15250634 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds . The presence of a bromine atom and a dioxolo ring in its structure makes this compound particularly interesting for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline typically involves the bromination of 5-methyl-[1,3]dioxolo[4,5-g]isoquinoline. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is initiated by a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The recovery of byproducts and solvents is also crucial in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN) and Dibenzoyl Peroxide (BPO): Common initiators for radical reactions.
Various Nucleophiles: For substitution reactions.
Major Products Formed:
Substituted Isoquinolines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolo ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another brominated isoquinoline derivative with similar chemical properties.
Noscapine: A phthalide isoquinoline alkaloid with notable biological activities.
Oxolinic Acid: A quinoline compound with antibacterial properties.
Uniqueness: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structure, which includes a bromine atom and a dioxolo ring.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
7-bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8-4-10-9(14-5-15-10)2-7(8)3-11(12)13-6/h2-4H,5H2,1H3 |
InChI Key |
FISUYSLJBMUCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC3=C(C=C12)OCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
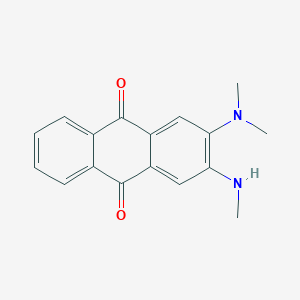
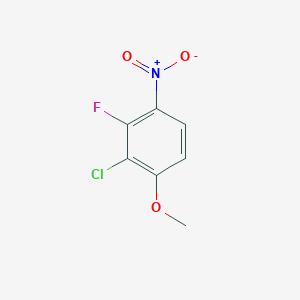
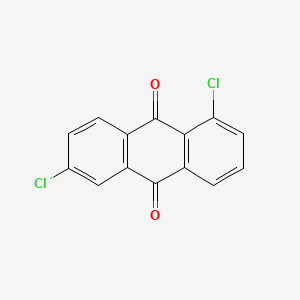

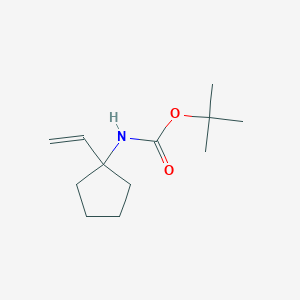
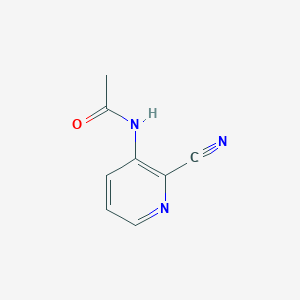
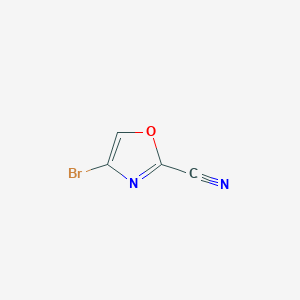

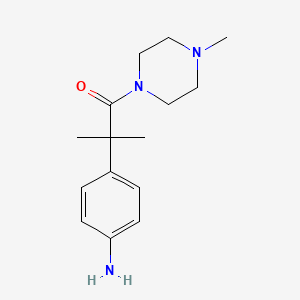
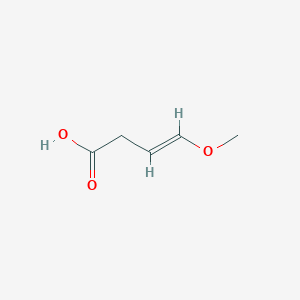
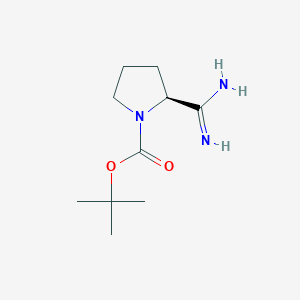
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
